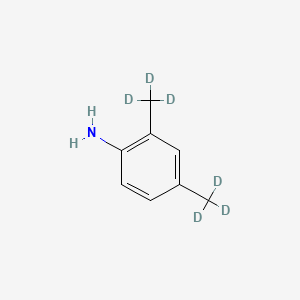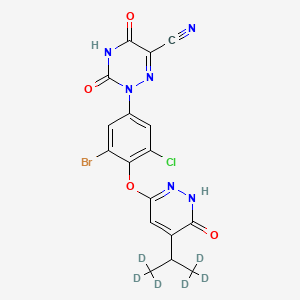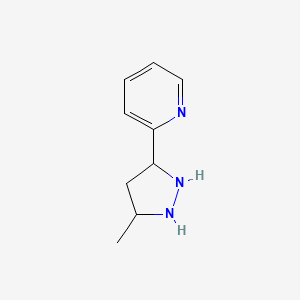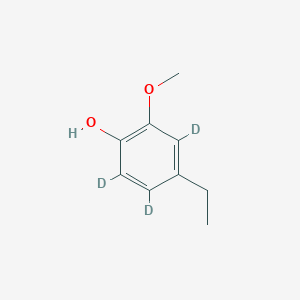
2,4-Xylidine-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Xylidine-D6, also known as 2,4-Dimethylphenyl-d6-amine, is an isotopically labeled form of the organic compound 2,4-xylidine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the original 2,4-xylidine molecule. The molecular formula of this compound is C8H5D6N, and it has a molecular weight of 127.22 g/mol . This compound is primarily used in scientific research due to its unique properties, which make it valuable for various applications.
準備方法
The preparation of 2,4-Xylidine-D6 typically involves the deuteration of 2,4-xylidine. One common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions . This process results in the replacement of hydrogen atoms with deuterium atoms, producing the deuterated compound. Industrial production methods for this compound are similar to those used for other isotopically labeled compounds, involving precise control of reaction conditions to ensure high purity and yield.
化学反応の分析
2,4-Xylidine-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically nitro compounds or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of these reactions are amines.
Substitution: Substitution reactions involving this compound often occur under acidic or basic conditions, with common reagents including halogens and alkylating agents. .
科学的研究の応用
2,4-Xylidine-D6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The deuterium atoms in this compound provide a unique signature that can be detected using spectroscopic techniques.
Biology: In biological research, this compound is used to label proteins and other biomolecules.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. The deuterium atoms help distinguish the labeled compound from its non-labeled counterparts.
Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Xylidine-D6 involves the formation of stable covalent bonds with target molecules. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage . This stable bond can be harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities in scientific research.
類似化合物との比較
2,4-Xylidine-D6 is one of several isomeric xylidines, which include 2,3-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine . These compounds share similar chemical structures but differ in the positions of the methyl groups on the benzene ring. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and detectability of the compound, making it particularly valuable for studies requiring precise tracking and analysis.
特性
分子式 |
C8H11N |
|---|---|
分子量 |
127.22 g/mol |
IUPAC名 |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
InChIキー |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H] |
正規SMILES |
CC1=CC(=C(C=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)




![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)


![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)


![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)


